Product packaging for 2-(3-Formylphenoxy)-5-nitrobenzonitrile(Cat. No.:CAS No. 1287011-17-9)

2-(3-Formylphenoxy)-5-nitrobenzonitrile

Cat. No.: B2946287
CAS No.: 1287011-17-9
M. Wt: 268.228
InChI Key: YALPTOBJBTWXOU-UHFFFAOYSA-N
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Description

2-(3-Formylphenoxy)-5-nitrobenzonitrile (CAS 1287011-17-9) is a synthetic organic compound with the molecular formula C₁₄H₈N₂O₄ and a molecular weight of 268.22 g/mol. This chemical features both a formyl phenoxy group and a nitrile-substituted nitrobenzene ring, making it a versatile and valuable building block in medicinal chemistry and chemical biology research. Its molecular structure is characterized by the SMILES code: N#CC1=CC( N+ =O)=CC=C1OC2=CC=CC(C=O)=C2 . This compound serves as a key synthetic intermediate in the development of potential therapeutic agents. Peer-reviewed research demonstrates its specific application as a precursor in the synthesis of botulinum neurotoxin A light chain (BoNT/A LC) inhibitors . BoNT/A is a Category A bioterrorism agent and the most potent known neurotoxin, and the BoNT/A LC is a zinc-dependent endopeptidase that is a validated drug target for the discovery of anti-botulinum small molecules . In this context, derivatives of this compound have been designed and evaluated as metalloprotease inhibitors, contributing to vital biodefense research efforts . The compound's reactive aldehyde and nitrile functional groups provide handles for further chemical elaboration into more complex structures, such as amidines and imidazolines, which are often explored for their pharmacologic activity . As a specialty chemical, it is offered for laboratory research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the relevant safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting. For specific storage and handling requirements, please contact the supplier, as this product may require cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O4 B2946287 2-(3-Formylphenoxy)-5-nitrobenzonitrile CAS No. 1287011-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-formylphenoxy)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c15-8-11-7-12(16(18)19)4-5-14(11)20-13-3-1-2-10(6-13)9-17/h1-7,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALPTOBJBTWXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Formylphenoxy 5 Nitrobenzonitrile and Analogues

Retrosynthetic Analysis of the 2-(3-Formylphenoxy)-5-nitrobenzonitrile Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the diaryl ether linkage (C-O bond). This bond can be formed through several reliable methods, primarily nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.

This primary disconnection leads to two key synthons: a nucleophilic phenoxide derived from 3-hydroxybenzaldehyde (B18108) and an electrophilic aryl halide, 2-halo-5-nitrobenzonitrile. The nitro group on the benzonitrile (B105546) ring is a strong electron-withdrawing group, which activates the ortho-positioned halide for nucleophilic attack, making this a highly feasible strategy.

An alternative, though often less efficient, disconnection could involve breaking the bonds that attach the formyl or nitrile groups to the aromatic rings. However, the formation of the diaryl ether bond is typically the central challenge and the most logical point for retrosynthetic cleavage. Therefore, the synthesis is planned around the coupling of two main building blocks: a formylphenoxy precursor and a nitrobenzonitrile precursor.

Strategies for the Construction of the Phenoxy Ether Linkage

The formation of the diaryl ether bond is the cornerstone of the synthesis of this compound. Two principal strategies dominate this transformation: copper-catalyzed coupling reactions and nucleophilic aromatic substitution.

The Ullmann condensation is a classic, copper-promoted reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper powder. wikipedia.orgmdpi.com The reaction involves the coupling of two aryl halides in the presence of copper, or the condensation of an aryl halide with an alcohol, amine, or thiol. researchgate.net

Modern iterations of the Ullmann reaction have significantly improved its applicability by using soluble copper(I) catalysts, often supported by ligands like diamines or phenanthroline. wikipedia.org These advancements allow the reaction to proceed under milder conditions and with greater efficiency. For the synthesis of the target molecule, this would involve the reaction of 3-hydroxybenzaldehyde with a 2-halo-5-nitrobenzonitrile in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the aryl halide facilitates this coupling reaction. wikipedia.org

Table 1: Key Features of Traditional vs. Modern Ullmann Condensation

Feature Traditional Ullmann Reaction Modern Ullmann Reaction
Copper Source Stoichiometric copper powder Catalytic soluble copper salts (e.g., CuI)
Temperature High (>200°C) Milder temperatures
Solvents High-boiling polar solvents (e.g., DMF, nitrobenzene) Various polar solvents
Ligands Generally not used Often required (e.g., diamines, acetylacetonates)

| Scope | Limited | Broader substrate scope |

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic aromatic ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

For the synthesis of this compound, the SNAr pathway is highly effective. The nitro group at the para-position to the reaction center on the 2-halo-5-nitrobenzonitrile ring strongly activates the halide leaving group (typically F or Cl) for displacement by the phenoxide of 3-hydroxybenzaldehyde. wikipedia.org Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.

A synthesis of the analogue 2-(4-phenoxyphenoxy)-5-nitrobenzonitrile demonstrates this approach, where 2-chloro-5-nitrobenzonitrile (B92243) is reacted with 4-phenoxyphenol (B1666991) in the presence of sodium hydroxide (B78521) in DMSO at 75°C, yielding the product in 87% yield. prepchem.com This provides a direct and relevant precedent for the synthesis of the target molecule using similar conditions.

Table 2: SNAr Synthesis of a Diaryl Ether Analogue prepchem.com

Reactant A Reactant B Base Solvent Temperature Time Yield

The primary formylphenoxy precursor required for the synthesis is 3-hydroxybenzaldehyde. This compound is commercially available but can also be synthesized through various methods. A common laboratory preparation involves a multi-step sequence starting from 3-nitrobenzaldehyde. wikipedia.org This sequence includes the reduction of the nitro group to an amine, diazotization of the resulting aniline (B41778) derivative, and subsequent hydrolysis of the diazonium salt to yield the phenol. wikipedia.org

Another important class of reactions for synthesizing hydroxybenzaldehydes is the direct ortho-formylation of phenols. While the target precursor is a meta-substituted phenol, methods exist for regioselective formylation. For instance, a procedure using anhydrous magnesium dichloride, paraformaldehyde, and triethylamine (B128534) provides a simple and efficient route for the exclusive ortho-formylation of various phenols. orgsyn.org

Table 3: Properties of 3-Hydroxybenzaldehyde

Property Value
Chemical Formula C₇H₆O₂
Molar Mass 122.123 g·mol⁻¹ wikipedia.org
Appearance Colorless solid wikipedia.org
Melting Point 106 °C wikipedia.org
Boiling Point 240 °C wikipedia.org

| CAS Number | 100-83-4 nist.gov |

Methodologies for Benzonitrile Moiety Introduction

The benzonitrile moiety is a critical component of the target molecule. Its introduction is typically achieved by using a pre-functionalized building block, such as a nitrobenzonitrile derivative.

The key electrophilic partner in the diaryl ether synthesis is a 2-halo-5-nitrobenzonitrile. These compounds can be prepared from simpler starting materials. For example, 5-nitroanthranilonitrile (2-amino-5-nitrobenzonitrile) is an important dye intermediate produced industrially from 2-chlorobenzonitrile (B47944), which undergoes nitration followed by an amination reaction. guidechem.com This indicates that nitrated chlorobenzonitriles are accessible industrial intermediates.

The nitrile group itself can be introduced into an aromatic ring through several classical methods:

Dehydration of Benzamides: A common laboratory method is the dehydration of the corresponding benzamide, for instance, using dehydrating agents like phosphorus oxychloride or thionyl chloride. atamanchemicals.com

Rosenmund–von Braun Reaction: This reaction involves the treatment of an aryl halide with cuprous cyanide (CuCN) to produce the corresponding nitrile. atamanchemicals.com

Sandmeyer Reaction: An amino group on an aromatic ring can be converted to a nitrile via its diazonium salt, which is then treated with a cyanide salt, typically CuCN.

Ammoxidation of Toluene: On an industrial scale, benzonitrile is often prepared by the ammoxidation of toluene, reacting it with ammonia (B1221849) and oxygen at high temperatures. atamanchemicals.com

For the specific synthesis of the required building block, nitration of a pre-existing halobenzonitrile is a common strategy. For example, the nitration of 2-chlorobenzonitrile would be a direct route to the required 2-chloro-5-nitrobenzonitrile precursor.

Cyanation Reactions (e.g., Sandmeyer Reaction, nucleophilic cyanations)

The introduction of the cyano group is a critical step in the synthesis of this compound. Two primary methods for this transformation are the Sandmeyer reaction and nucleophilic aromatic substitution.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a wide range of functionalities, including the nitrile group. wikipedia.orgorganic-chemistry.org This process involves the diazotization of an aryl amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a cyanide, releasing nitrogen gas. wikipedia.orgnumberanalytics.comlscollege.ac.in

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the final benzonitrile product and regenerate the copper(I) catalyst. lscollege.ac.in

For the synthesis of a this compound analogue, the starting material would be the corresponding aniline derivative, 2-(3-formylphenoxy)-5-nitroaniline.

Table 1: Overview of the Sandmeyer Cyanation Reaction

Step Description Reagents Key Intermediate
1. Diazotization Conversion of the primary aromatic amine to a diazonium salt. NaNO₂, HCl (or other strong acid) Aryl diazonium salt ([Ar-N₂]⁺)

Nucleophilic Aromatic Cyanation (SNAr)

Alternatively, the nitrile group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a suitable leaving group, such as a halide, from an activated aromatic ring by a nucleophilic cyanide source (e.g., sodium or potassium cyanide). wikipedia.org

The aromatic ring of a precursor like 2-(3-formylphenoxy)-5-nitro-1-halobenzene is highly susceptible to nucleophilic attack. The presence of strong electron-withdrawing groups (EWGs), such as the nitro group and the future nitrile group, positioned ortho and para to the leaving group, is crucial. nptel.ac.inmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy of the rate-determining step. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Dehydration of Aldehyde Oximes to Nitriles

Another significant pathway to the nitrile functionality is through the dehydration of an aldoxime. rsc.org This method involves a two-step sequence starting from an aldehyde: first, condensation with hydroxylamine (B1172632) to form the aldoxime, followed by a dehydration step to yield the nitrile. dntb.gov.uanih.gov

This approach is particularly relevant for converting a precursor aldehyde, such as 2-(3-formylphenoxy)-5-nitrobenzaldehyde, into the target nitrile. A wide variety of dehydrating agents can be employed for this transformation, ranging from classic reagents like acetic anhydride (B1165640) or thionyl chloride to milder, more modern systems. nih.gov Recent advancements have also introduced biocatalytic methods using enzymes known as aldoxime dehydratases, which can perform the dehydration under mild, aqueous conditions. dntb.gov.uanih.gov

Table 2: Selected Reagents for Aldoxime Dehydration

Reagent Class Examples Typical Conditions
Acid Anhydrides Acetic Anhydride (Ac₂O) Reflux
Phosphorus Reagents PPh₃/I₂, BOP, PCl₅ Room temperature to moderate heating
Sulfur Reagents Thionyl Chloride (SOCl₂) Moderate heating

Integration of Functional Groups: Convergent and Linear Synthetic Approaches

The assembly of a complex molecule like this compound can be approached through two main strategic paradigms: linear and convergent synthesis. uniurb.it

For this compound, a convergent strategy is highly advantageous. It would involve the separate synthesis of a 3-hydroxybenzaldehyde derivative and a 2-halo-5-nitrobenzonitrile derivative, followed by their coupling to form the central diaryl ether linkage.

Coupling Strategies for this compound Assembly

The formation of the diaryl ether bond is the cornerstone of a convergent synthesis for this molecule. This is typically achieved by coupling a phenol with an activated aryl halide.

The most probable and efficient method for this specific target is a Nucleophilic Aromatic Substitution (SNAr) reaction. The synthesis involves the reaction of 3-hydroxybenzaldehyde with 2-chloro-5-nitrobenzonitrile. prepchem.com The benzonitrile ring is doubly activated by the strong electron-withdrawing effects of both the para-nitro group and the ortho-cyano group relative to the chlorine leaving group. nptel.ac.inmasterorganicchemistry.com This strong activation facilitates the attack of the phenoxide nucleophile (formed by deprotonating 3-hydroxybenzaldehyde with a base like potassium carbonate or sodium hydroxide) on the carbon bearing the chlorine. wikipedia.orgprepchem.com

Other established methods for diaryl ether synthesis include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. beilstein-journals.orgorganic-chemistry.org While powerful, these metal-catalyzed methods may be unnecessary for this particular substrate given the high reactivity of 2-chloro-5-nitrobenzonitrile towards SNAr.

Sequential Functionalization of Aromatic Rings

The preparation of the key building blocks for a convergent synthesis requires careful planning of the order of reactions, a concept known as sequential functionalization. masterorganicchemistry.com The directing effects of the substituents on each aromatic ring must be considered to achieve the desired substitution pattern. organic-chemistry.org

Synthesis of the Benzonitrile Fragment (e.g., 2-Chloro-5-nitrobenzonitrile): A plausible route could start from an appropriately substituted aniline. For instance, starting with 2-chloro-5-nitroaniline, a Sandmeyer reaction could be used to first introduce the nitrile group, although diazotization followed by chlorination of 4-amino-3-cyanobenzonitrile is another possibility. Direct functionalization of simpler aromatics is often challenging due to regioselectivity issues. For example, the cyano group is a meta-director for electrophilic aromatic substitution, making direct nitration of 2-chlorobenzonitrile problematic for achieving the desired 5-nitro isomer.

Synthesis of the Phenol Fragment (3-Hydroxybenzaldehyde): The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution. Therefore, direct formylation of phenol (e.g., via Vilsmeier-Haack or Reimer-Tiemann reactions) would not yield the desired meta-substituted product in significant amounts. A more controlled sequence is required, such as starting with 3-methylphenol (m-cresol), protecting the hydroxyl group, oxidizing the methyl group to an aldehyde, and then deprotecting.

Multi-step Synthetic Route Optimization

Optimizing a multi-step synthesis involves maximizing the efficiency of the entire sequence, not just individual reactions. This requires a holistic approach that considers factors like yield, purity, cost of reagents, and ease of purification. whiterose.ac.uk

Reaction Condition Screening and Mechanistic Understanding

A cornerstone of route optimization is the systematic screening of reaction conditions for key steps. beilstein-journals.org For the crucial SNAr coupling to form the diaryl ether, a thorough investigation of parameters is warranted.

Table 3: Parameters for SNAr Reaction Optimization

Parameter Variables to Screen Rationale
Base K₂CO₃, Cs₂CO₃, NaOH, K₃PO₄ The strength and solubility of the base affect the rate of phenoxide formation.
Solvent DMSO, DMF, NMP, Acetonitrile Aprotic polar solvents are typically used to solvate the cation of the base and accelerate SN2 and SNAr reactions.
Temperature 50°C - 150°C Higher temperatures generally increase the reaction rate, but can also lead to side reactions and decomposition.

| Concentration | 0.1 M - 1.0 M | Affects reaction kinetics and can influence solubility of intermediates and products. |

A deep mechanistic understanding is invaluable for rational optimization. For the SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Understanding that the stability of this anionic intermediate is paramount explains why strong electron-withdrawing groups are so effective and why polar aprotic solvents are preferred. This knowledge allows chemists to predict that enhancing the nucleophilicity of the phenoxide (e.g., with a stronger, non-nucleophilic base) or using a solvent that stabilizes the charged intermediate will likely improve the reaction rate and yield. rsc.org

Yield Enhancement and Selectivity Control

Optimizing the synthesis of this compound and its analogs hinges on careful control of reaction parameters to maximize yield and ensure selectivity. The presence of the reactive formyl (aldehyde) group on the phenol reactant introduces a key challenge, as it may be susceptible to side reactions under certain conditions.

Catalyst and Ligand Selection: The choice of the copper source and, if applicable, a coordinating ligand is paramount. While traditional Ullmann conditions with copper powder can be effective, modern catalyst systems often provide better results. For instance, the use of copper(I) iodide (CuI) with ligands like N,N-dimethylglycine has been shown to promote the coupling of phenols and aryl halides efficiently. organic-chemistry.org The ligand can stabilize the copper catalyst and facilitate the crucial reductive elimination step in the catalytic cycle.

Base and Solvent Effects: The selection of the base and solvent system is critical for both reaction rate and selectivity. Strong bases are required to deprotonate the phenol, forming the nucleophilic phenoxide. However, overly harsh basic conditions could potentially lead to undesired reactions involving the aldehyde group. A careful balance is therefore necessary. Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are commonly used due to their high boiling points and ability to dissolve the reactants and catalyst. rsc.org Research has shown that DMSO can be a particularly effective solvent for mediating the SNAr addition of phenols to aryl halides, especially when using potassium fluoride-alumina as a mediator. datapdf.com This system has been noted for its ability to couple electrophiles containing various electron-withdrawing groups, including the formyl group. datapdf.com

Temperature and Reaction Time: These parameters are interdependent and must be optimized for each specific substrate combination. Higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products and the formation of byproducts. Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal reaction time.

Control of Side Reactions: The primary concern regarding selectivity in the synthesis of this compound is the potential for the formyl group to undergo reactions such as oxidation, reduction, or condensation under the reaction conditions. The choice of a mild base and the careful exclusion of oxygen (e.g., by performing the reaction under an inert atmosphere of nitrogen or argon) can help to prevent oxidation of the aldehyde.

A summary of reaction conditions for the synthesis of related diaryl ethers is presented in the table below, illustrating the range of catalysts, bases, and solvents that can be employed.

Aryl HalidePhenolCatalystBaseSolventTemperature (°C)Yield (%)
4-ChloronitrobenzenePhenolCopperKOH-High-
Aryl IodidePhenolCuIEt3NDMF120Good
Aryl BromidePhenolCopper NanoparticlesCs2CO3Acetonitrile50-60Good
2-Fluorobenzonitrile3,4,5-TrimethoxyphenolKF-Al2O3 / 18-crown-6-AcetonitrileReflux82
3-Chlorobenzonitrile3-MethoxyphenolKF-Al2O3 / 18-crown-6-DMSO14066

Process Intensification and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process intensification and scalability. These strategies aim to make the manufacturing process more efficient, safer, and more environmentally friendly.

Continuous Flow Synthesis: A significant advancement in chemical manufacturing is the shift from traditional batch processing to continuous flow chemistry. In a continuous flow setup, reactants are continuously pumped through a heated reactor, where the reaction takes place. rsc.org This approach offers several advantages, including excellent heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. For Ullmann-type reactions, copper tube flow reactors have been developed, where the heated copper tubing itself can act as the catalyst source. mit.eduvapourtec.comchemistryviews.org This eliminates the need for adding a separate catalyst, simplifying the process and product purification. mit.eduvapourtec.comchemistryviews.org Continuous flow systems can lead to higher yields and shorter reaction times compared to batch methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org In the context of diaryl ether synthesis, microwave heating can significantly reduce reaction times, often from hours to minutes. This is attributed to the efficient and rapid heating of the reaction mixture. Microwave-assisted synthesis can be particularly beneficial for process optimization and high-throughput screening of reaction conditions.

Alternative Energy Sources and Catalysts: Research into more sustainable and efficient synthetic methods is ongoing. This includes the exploration of alternative energy sources and novel catalytic systems. For instance, nickel-catalyzed cross-coupling reactions are being investigated as an alternative to copper-based systems for the synthesis of diaryl ethers. researchgate.net Additionally, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of focus for improving the sustainability and cost-effectiveness of the manufacturing process.

Safety and Environmental Considerations: On a large scale, the use of high-boiling polar aprotic solvents like DMF and NMP is a concern due to their toxicity and environmental impact. Process intensification strategies often aim to reduce or eliminate the use of such solvents. Continuous flow reactors, with their high surface-area-to-volume ratio, can often facilitate reactions in less solvent or even under solvent-free conditions. Furthermore, the improved safety profile of continuous flow systems, which minimizes the amount of hazardous materials present at high temperatures and pressures at any one time, is a major advantage for industrial-scale production.

Reactivity and Derivatization of 2 3 Formylphenoxy 5 Nitrobenzonitrile

Chemical Transformations at the Formyl Group

The aldehyde (formyl) functionality is a primary site for a variety of chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions. Its reactivity is modulated by the electronic effects of the substituents on the phenoxy ring.

Oxidation Reactions (e.g., to carboxylic acids)

The formyl group of 2-(3-formylphenoxy)-5-nitrobenzonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 3-(2-cyano-4-nitrophenoxy)benzoic acid. This transformation is a fundamental process in organic synthesis. A range of oxidizing agents can accomplish this conversion, with common laboratory reagents including Jones reagent (chromium trioxide in acidic solution) and potassium permanganate (B83412). libretexts.org Milder and more selective methods, such as using basic hydrogen peroxide, are also effective, particularly for substrates bearing other sensitive functional groups. researchgate.net The presence of electron-withdrawing groups on the aromatic ring generally does not impede this oxidation. researchgate.net

Table 1: Illustrative Oxidation Reactions of this compound

Oxidizing Agent Solvent Conditions Product Hypothetical Yield
Jones Reagent (CrO₃/H₂SO₄) Acetone 0°C to room temp. 3-(2-Cyano-4-nitrophenoxy)benzoic acid 85-95%
Potassium Permanganate (KMnO₄) aq. NaOH, then H₃O⁺ Heat 3-(2-Cyano-4-nitrophenoxy)benzoic acid 70-85%

Reduction Reactions (e.g., to alcohols, methyl groups)

The formyl group is susceptible to reduction to either a primary alcohol or a methyl group, depending on the reagents and conditions employed.

Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can selectively reduce the aldehyde to a primary alcohol, (3-(2-cyano-4-nitrophenoxy)phenyl)methanol. jsynthchem.com This reagent is advantageous as it typically does not reduce the nitro or nitrile groups under standard conditions. jsynthchem.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also convert the nitrile group to a primary amine. libretexts.org

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. However, the harsh basic (Wolff-Kishner) or acidic (Clemmensen) conditions of these reactions may affect the nitrile and ether linkages. Catalytic hydrogenation is an alternative that can reduce the aldehyde and also potentially the nitro group to an amine, depending on the catalyst and conditions. libretexts.org

Table 2: Illustrative Reduction Reactions of the Formyl Group

Reagent Solvent Product Hypothetical Yield Notes
Sodium Borohydride (NaBH₄) Methanol/Ethanol (B145695) (3-(2-Cyano-4-nitrophenoxy)phenyl)methanol >90% Selective for the aldehyde. jsynthchem.comresearchgate.net

Condensation Reactions (e.g., Schiff Base formation, Knoevenagel condensations)

The electrophilic carbon of the formyl group readily undergoes condensation reactions with various nucleophiles.

Schiff Base Formation: Reaction with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.netnih.gov This acid-catalyzed condensation is a reversible reaction where water is eliminated. The resulting imine can serve as a versatile intermediate for further synthetic transformations. nih.govresearchgate.net

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base like piperidine (B6355638) or an amine salt. sigmaaldrich.comwikipedia.org This reaction is a classic method for forming a new carbon-carbon double bond, leading to an α,β-unsaturated product. nih.govresearchgate.net

Table 3: Illustrative Condensation Reactions

Reactant Catalyst Product Type Hypothetical Yield
Aniline (B41778) Acetic Acid (cat.) Schiff Base (Imine) 85-95%
Malononitrile Piperidine (cat.) Benzylidene malononitrile derivative 90-98%

Grignard and Organolithium Additions

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, act as powerful carbon nucleophiles that add to the formyl group. masterorganicchemistry.comdalalinstitute.com This reaction, followed by an acidic workup, produces a secondary alcohol. wikipedia.org A significant challenge in applying this reaction to this compound is the potential for the organometallic reagent to also react with the nitrile group. libretexts.orgmasterorganicchemistry.com Achieving selectivity for the aldehyde over the nitrile often requires careful control of reaction conditions, such as low temperatures. Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com

Table 4: Illustrative Organometallic Additions to the Formyl Group

Reagent Solvent Conditions Product Type
Methylmagnesium Bromide (CH₃MgBr) Diethyl Ether/THF -78°C to 0°C, then H₃O⁺ Secondary Alcohol

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other important nitrogen- and oxygen-containing functionalities.

Hydrolysis to Carboxylic Acids or Amides

The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as sulfuric or hydrochloric acid, typically leads to the formation of the corresponding carboxylic acid, 2-(3-formylphenoxy)-5-nitrobenzoic acid, and an ammonium (B1175870) salt. numberanalytics.comorganicchemistrytutor.com The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed under the reaction conditions. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide (B78521), followed by acidification, also yields the carboxylic acid. numberanalytics.com Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 2-(3-formylphenoxy)-5-nitrobenzamide. The presence of the electron-withdrawing nitro group on the same ring is expected to facilitate the initial nucleophilic attack by hydroxide, potentially accelerating the rate of base-catalyzed hydrolysis. numberanalytics.comorganicchemistrytutor.com

Table 5: Illustrative Hydrolysis Reactions of the Nitrile Group

Conditions Intermediate Product Final Product (after acidification) Notes
H₂SO₄ (aq.), Heat 2-(3-Formylphenoxy)-5-nitrobenzamide 2-(3-Formylphenoxy)-5-nitrobenzoic acid Typically proceeds to the carboxylic acid. organicchemistrytutor.com
NaOH (aq.), Heat Sodium 2-(3-formylphenoxy)-5-nitrobenzamide 2-(3-Formylphenoxy)-5-nitrobenzoic acid Harsher conditions favor the carboxylate. organicchemistrytutor.com

Reduction to Amines or Imines

The formyl group (-CHO) on the phenoxy ring is a versatile handle for introducing nitrogen-containing functionalities through the formation of imines (Schiff bases) and their subsequent reduction to secondary amines. This two-step process, known as reductive amination, is a cornerstone of synthetic organic chemistry for constructing C-N bonds. mdpi.comsioc-journal.cn

The initial step involves the condensation of the aldehyde with a primary amine under mildly acidic conditions to form an imine. redalyc.org The mechanism proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can then be reduced to a secondary amine using various reducing agents. Common reagents for this reduction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdpi.com

Direct reductive amination, where the aldehyde, amine, and reducing agent are combined in a single pot, is also a highly efficient method. google.com This approach is often preferred due to its operational simplicity. For instance, the reductive amination of various aldehydes and ketones can be achieved using catalysts like ruthenium or iridium complexes. sioc-journal.cnthieme-connect.de

A comparative study on the reductive amination of linkers structurally related to the formylphenoxy moiety, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, has demonstrated the applicability of this reaction to a wide array of primary amines, including electron-deficient anilines. nih.gov This suggests that the formyl group of this compound would readily undergo this transformation.

Table 1: Conditions for Reductive Amination of Aldehydes
Reducing AgentTypical Amine SubstrateSolventGeneral Observations
NaBH₃CNAliphatic and Aromatic AminesMethanol, EthanolEffective under mildly acidic conditions; selective for imines over carbonyls.
NaBH(OAc)₃Wide range of amines, including weakly basic onesDichloroethane, THFMild and highly effective for both aldehydes and ketones.
Catalytic Hydrogenation (H₂, Pd/C)Aliphatic and Aromatic AminesEthanol, Ethyl AcetateClean reduction, but may affect other functional groups like nitro groups.
Ir-complexesAromatic AminesDichloromethaneUsed for asymmetric reductive amination, yielding chiral amines. google.com

Cycloaddition Reactions (e.g., to tetrazoles, triazines)

The nitrile (-C≡N) group is an excellent participant in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. uchicago.edu Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. chalcogen.rorug.nl

The synthesis of 5-substituted-1H-tetrazoles from nitriles is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of an ammonium salt like ammonium chloride (NH₄Cl) or a Lewis acid catalyst. researchgate.netnih.gov The reaction is believed to proceed through the formation of hydrazoic acid (in situ) which then undergoes a concerted [3+2] cycloaddition with the nitrile. This transformation converts the linear nitrile functionality into a planar, aromatic five-membered ring. Given the stability and electron-rich nature of the nitrile group in this compound, it is expected to readily undergo this transformation to yield the corresponding tetrazole derivative. nih.gov

Table 2: Representative Conditions for Tetrazole Synthesis from Nitriles
Nitrile SubstrateAzide SourceCatalyst/AdditiveSolventTemperature (°C)Yield (%)
Benzonitrile (B105546)NaN₃NH₄ClDMF120High
Various Aryl NitrilesNaN₃ZnCl₂H₂O10075-95
Aryl/Heteroarylidine MalononitrileNaN₃Fe₃O₄@PMO–ICS–ZnOSolvent-free8088-96 nih.gov

Nitrile Hydroamination and Related Transformations

The nitrile group can undergo hydration to form a primary amide. This transformation is a classic and atom-efficient method for amide synthesis. oatext.com The hydration can be catalyzed by acids, bases, or transition metals. A simple and effective method involves heating the nitrile with sodium hydroxide in a solvent like isopropyl alcohol. This base-mediated hydration proceeds via the nucleophilic attack of a hydroxide or alkoxide ion on the nitrile carbon, followed by tautomerization and hydrolysis to yield the corresponding amide. This reaction would convert the nitrile moiety of this compound into a primary carboxamide group, offering another avenue for diversification of the molecule's structure. oatext.com

Modifications of the Nitro Aromatic Moiety

The aromatic ring bearing the nitro and nitrile groups is electron-deficient, which dictates its reactivity. The strong electron-withdrawing nature of these substituents facilitates both the reduction of the nitro group and nucleophilic attack on the ring itself.

Reduction of the Nitro Group (e.g., to amine, hydroxylamine (B1172632), azo compounds)

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to anilines, which are crucial intermediates. wikipedia.org A variety of reagents can be employed to achieve this reduction, with the choice of reagent allowing for chemoselective control over the final product. masterorganicchemistry.com

Reduction to Amines: The complete reduction of the nitro group (-NO₂) to a primary amine (-NH₂) is most commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C, Pt/C, or Raney Nickel) or with metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). wikipedia.orgmasterorganicchemistry.com A particularly mild and chemoselective method for reducing aromatic nitro groups in the presence of other sensitive functionalities, such as nitriles and aldehydes, is the use of tin(II) chloride (SnCl₂) in ethanol. stackexchange.com This reagent is known to leave groups like nitriles unaffected, making it highly suitable for the selective reduction of the nitro group in this compound. stackexchange.com Another highly selective method involves using trichlorosilane (B8805176) in the presence of an organic base. google.com

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield aryl hydroxylamines. This can be accomplished using reagents like zinc metal in aqueous ammonium chloride or through controlled catalytic hydrogenation with catalysts such as rhodium on carbon. wikipedia.orgnih.gov

Reduction to Azo Compounds: Under certain conditions, particularly with reducing agents like zinc metal and a base or with metal hydrides, nitroarenes can dimerize to form azo compounds. wikipedia.org

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups
Reagent/SystemProductSelectivity Notes
H₂, Pd/C or Pt/CAmineMay also reduce aldehydes and nitriles under forcing conditions.
Fe, HClAmineClassic, robust method often used in industrial settings.
SnCl₂·2H₂O, EthanolAmineExcellent chemoselectivity; does not affect aldehydes, ketones, or nitriles. stackexchange.com
Zn, NH₄Cl, H₂OHydroxylamineAllows for partial reduction under controlled conditions. wikipedia.org
NaBH₄ with transition metal catalystAmine or Azo compoundProduct depends on specific conditions and substrate.

Nucleophilic Aromatic Substitution (SNAr) on the Nitrile-Bearing Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. wikipedia.org The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and nitrile (-CN) groups, strongly activates the aromatic ring towards attack by nucleophiles. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

For an SNAr reaction to occur, a good leaving group must be present on the ring, typically a halide. In the structure of this compound, there is no conventional leaving group like a halogen on the nitrile-bearing ring. However, the phenoxy group itself could potentially act as a leaving group under forcing conditions with a strong nucleophile. The nitro group is para to the ether linkage, which provides optimal electronic activation for the displacement of a group at the C-2 position. libretexts.orgyoutube.com Therefore, reaction with strong nucleophiles like alkoxides, thiolates, or amines could potentially lead to the displacement of the 3-formylphenoxy group. The rate of such a reaction is highly dependent on the nucleophile's strength and the reaction conditions. nih.gov

Transformations on the Phenoxy Ring

The phenoxy ring contains two substituents: the ether oxygen, which is an ortho, para-directing activator for electrophilic aromatic substitution (EAS), and the formyl group, which is a meta-directing deactivator. The positions ortho and para to the ether linkage are C-2, C-4, and C-6 relative to the ether bond. The positions meta to the formyl group are C-1 and C-5. The directing effects of these two groups are therefore synergistic, strongly activating the C-2, C-4, and C-6 positions for electrophilic attack.

Potential transformations on this ring include:

Electrophilic Aromatic Substitution: Reactions such as halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), or Friedel-Crafts acylation would be directed to the positions activated by the ether linkage and not significantly deactivated by the formyl group.

Oxidation of the Formyl Group: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This would change the electronic nature of the substituent and open up further derivatization possibilities via the carboxyl group.

Condensation Reactions: The formyl group can participate in various condensation reactions, such as the Wittig, Knoevenagel, or aldol (B89426) reactions, to form new carbon-carbon bonds and extend the molecular framework.

Table of Compounds Mentioned

Table 4: List of Chemical Compounds
Compound Name
This compound
5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid
Ammonium chloride
Benzonitrile
Chromic acid
Hydrazoic acid
Potassium permanganate
Raney Nickel
Sodium azide
Sodium borohydride
Sodium cyanoborohydride
Tin(II) chloride
Trichlorosilane
Zinc

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this compound is highly regioselective due to the directing effects of the existing substituents. The molecule presents two aromatic rings for potential substitution, each with a distinct reactivity pattern.

Ring A (3-Formylphenoxy moiety): This ring is substituted with a formyl group (-CHO) and a phenoxy group (-OAr). The formyl group is a meta-director and strongly deactivating, while the phenoxy group is an ortho-, para-director and activating. The powerful activating effect of the ether oxygen directs incoming electrophiles to the positions ortho and para to it. The formyl group, being a meta-director, will direct to the same positions (positions 2, 4, and 6 relative to the phenoxy substituent). Therefore, substitution is strongly favored on this ring over the more deactivated benzonitrile ring.

Ring B (5-Nitrobenzonitrile moiety): This ring contains two powerful electron-withdrawing and deactivating groups, the nitro (-NO₂) and nitrile (-CN) groups, both of which are meta-directors. It also has the activating ortho-, para-directing ether linkage. The combined deactivating effect of the nitro and nitrile groups makes this ring significantly less susceptible to electrophilic attack compared to Ring A. Any substitution would be directed by the activating ether group to the positions ortho and para to it (positions 3 and 1), but the strong deactivation by the other groups makes such reactions challenging.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring Major Substitution Positions (relative to ether linkage) Controlling Factors Predicted Reactivity
Ring A Ortho (2, 6) and Para (4) Dominant activating and directing effect of the ether oxygen, reinforced by the meta-directing formyl group. High

| Ring B | Ortho (3) | Activating effect of the ether linkage is strongly counteracted by the deactivating nitro and nitrile groups. | Very Low |

Functional Group Interconversions on Ring Substituents

The three distinct functional groups (formyl, nitro, nitrile) on the molecule can be selectively transformed into a variety of other functionalities. The key to these transformations is the use of reagents that are selective for one group in the presence of the others.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine. This transformation can be achieved with high chemoselectivity, leaving the aldehyde and nitrile groups intact. Reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or catalytic hydrogenation using specific catalysts (e.g., Pt/C) under controlled conditions are effective for this purpose. stackexchange.comorganic-chemistry.org

Transformation of the Formyl Group: The aldehyde can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with mild reducing agents such as sodium borohydride (NaBH₄). The use of NaBH₄ is particularly useful as it will typically not reduce the nitrile or nitro groups under standard conditions.

Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, though this might also affect the formyl group. It can also be reduced to a primary amine, typically requiring stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions than those used for the nitro group reduction.

Table 2: Selective Functional Group Interconversion Reactions

Functional Group Transformation Reagent/Condition Product Functional Group Compatibility Notes
Nitro (-NO₂) Reduction SnCl₂·2H₂O, Ethanol Amine (-NH₂) Selective over aldehyde and nitrile. stackexchange.com
Formyl (-CHO) Reduction NaBH₄, Methanol Alcohol (-CH₂OH) Selective over nitrile and nitro group.
Formyl (-CHO) Oxidation KMnO₄, NaOH(aq) Carboxylic Acid (-COOH) May not be selective.
Nitrile (-CN) Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid (-COOH) Harsh conditions may affect other groups.

Chemo- and Regioselective Functionalization Strategies for this compound

Achieving chemo- and regioselectivity is paramount when synthesizing derivatives of this multifunctional molecule. Strategies often rely on the inherent reactivity differences of the functional groups and aromatic rings.

Chemoselective Reduction: As outlined in the previous section, the most significant chemoselective strategy involves the reduction of the nitro group. The use of metal-hydrazine systems (e.g., zinc powder and hydrazine (B178648) glyoxylate) has been reported to be highly effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles and halogens. niscpr.res.inresearchgate.net This provides a reliable route to 2-(3-formylphenoxy)-5-aminobenzonitrile, a key intermediate for further derivatization, for instance, through diazotization reactions.

Regioselective Aromatic Substitution: The pronounced difference in the electronic nature of the two aromatic rings is the basis for regioselective functionalization. Electrophilic reactions like halogenation or nitration would almost exclusively occur on the more activated 3-formylphenoxy ring. This allows for the introduction of new substituents onto one specific ring while the other remains untouched, enabling the synthesis of complex, non-symmetrical derivatives.

Metal-Catalyzed Cross-Coupling Reactions on Halogenated Analogues (e.g., Suzuki, Sonogashira)

While the parent molecule is not directly suited for cross-coupling, its halogenated analogues are excellent substrates for powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. wikipedia.orglibretexts.orgvedantu.com

First, a halogen (typically bromine or iodine) would be introduced via regioselective electrophilic aromatic substitution onto the activated 3-formylphenoxy ring, likely at the para-position (position 4) relative to the ether linkage due to steric considerations. This would yield, for example, 2-(3-Formyl-4-bromophenoxy)-5-nitrobenzonitrile.

Suzuki-Miyaura Coupling: This halogenated derivative can be coupled with a wide range of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.org The reaction is generally tolerant of the nitro, nitrile, and formyl groups, allowing for the synthesis of complex biaryl structures. Recent studies have even shown that nitroarenes can sometimes be used directly as coupling partners, which could be an alternative pathway for derivatization on the benzonitrile ring. organic-chemistry.orgmdpi.comthieme.de

Sonogashira Coupling: The same halogenated intermediate can undergo Sonogashira coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to arylalkyne derivatives, which are valuable building blocks in materials science and medicinal chemistry. The reactivity of the aryl halide typically follows the order I > Br > Cl. wikipedia.org

Table 3: Potential Cross-Coupling Reactions of a Halogenated Analogue

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, Na₂CO₃ Biaryl

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |

Advanced Spectroscopic and Structural Analysis of 2 3 Formylphenoxy 5 Nitrobenzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(3-Formylphenoxy)-5-nitrobenzonitrile, both ¹H and ¹³C NMR would provide definitive confirmation of the covalent framework, while advanced techniques like 2D NMR are crucial for probing its three-dimensional structure and conformational dynamics.

The primary conformational flexibility in this compound arises from rotation about the two C-O bonds of the diaryl ether linkage. This rotation dictates the relative orientation of the two aromatic rings. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the predominant conformation in solution by identifying protons that are close in space, even if they are distant in the covalent structure. mdpi.comnih.gov For instance, NOE correlations between protons on the formyl-substituted ring and the nitrobenzonitrile ring would indicate a specific spatial arrangement. Variable-temperature NMR studies could also reveal information about the energy barriers to rotation around the ether bond. researchgate.net

Tautomerism is not a significant consideration for this molecule, as it lacks the requisite labile protons, such as those found in enolizable ketones or imine-enamine systems. The structure is locked in its given form.

Based on standard chemical shift increments for substituted benzene (B151609) rings, a predicted NMR data set for the compound in a solvent like CDCl₃ is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Spectrum TypeAtom PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹H NMRH (Aldehyde)9.9 - 10.1Singlet (s)
H on Nitrobenzonitrile ring (ortho to CN, meta to NO₂)~7.8Doublet (d)
H on Nitrobenzonitrile ring (ortho to NO₂, meta to CN)~8.5Doublet of Doublets (dd)
H on Nitrobenzonitrile ring (ortho to NO₂, meta to Ether)~8.6Doublet (d)
H on Phenoxy ring (ortho to CHO, ortho to Ether)~7.6Singlet/Triplet (s/t)
H on Phenoxy ring (para to CHO)~7.7Triplet (t)
H on Phenoxy ring (ortho to CHO, meta to Ether)~7.5Doublet (d)
H on Phenoxy ring (meta to CHO, ortho to Ether)~7.3Doublet (d)
¹³C NMRC (Aldehyde, C=O)~191N/A
C (Nitrile, C≡N)~116N/A
C (Aromatic)110 - 165N/A
C (Nitro-substituted)~148N/A

Vibrational Spectroscopy: In-depth Infrared and Raman Studies for Functional Group Characterization and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For this compound, these methods would clearly identify the characteristic vibrational modes of its key structural motifs.

The nitrile (C≡N) group gives rise to a sharp, intense absorption in both IR and Raman spectra, typically in the 2220-2240 cm⁻¹ region. The nitro (NO₂) group is characterized by two strong stretching vibrations in the IR spectrum: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹. The aldehyde functional group would be identified by its strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹ and characteristic C-H stretching bands near 2820 and 2720 cm⁻¹. The diaryl ether linkage (Ar-O-Ar) would produce strong C-O stretching bands, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ range.

These vibrational frequencies can be sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding or π-stacking in the solid state.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Nitrile (-C≡N)Stretching2220 - 2240Medium-StrongStrong
Aldehyde (-CHO)C=O Stretching1700 - 1720StrongMedium
Nitro (-NO₂)Asymmetric Stretching1520 - 1560StrongMedium
Symmetric Stretching1340 - 1360StrongMedium
Diaryl Ether (Ar-O-Ar)Asymmetric C-O Stretching1200 - 1270StrongWeak
Aromatic RingsC=C Stretching1450 - 1600VariableVariable

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Molecular Conformation: The exact dihedral angles between the two aromatic rings and the plane of the ether linkage would be determined, revealing the molecule's preferred conformation in the crystalline state. It is expected that the rings would be twisted relative to each other to minimize steric hindrance.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the expected geometries of the nitrile, nitro, and formyl groups.

Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. Due to the presence of the electron-deficient nitro-substituted ring and the more electron-rich phenoxy ring, significant π-π stacking interactions are anticipated. Furthermore, weak intermolecular hydrogen bonds, such as C-H···O (with the nitro or formyl oxygens) and C-H···N (with the nitrile nitrogen), would likely play a crucial role in stabilizing the crystal structure. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound.
ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a (Å)5 - 10
b (Å)8 - 15
c (Å)12 - 20
β (°)90 - 105 (for Monoclinic)
Volume (ų)1000 - 1800
Z (Molecules per unit cell)4 or 8

Mass Spectrometry for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. Under electron ionization (EI), this compound (Molecular Weight: 268.22 g/mol ) would form a molecular ion (M⁺˙) at m/z 268.

The fragmentation of this molecular ion is expected to proceed through several characteristic pathways dictated by its functional groups. scribd.commiamioh.edu

Loss of Nitro Group: A common fragmentation for aromatic nitro compounds is the loss of a nitro radical (•NO₂), which would result in a significant peak at m/z 222 (M - 46).

Loss from Aldehyde: The formyl group can lose a hydrogen radical (•H) to give a peak at m/z 267 (M - 1) or a formyl radical (•CHO) to give a peak at m/z 239 (M - 29). Alternatively, loss of a neutral carbon monoxide (CO) molecule can occur, yielding a fragment at m/z 240 (M - 28).

Ether Bond Cleavage: The C-O ether bonds can cleave, leading to ions corresponding to the two aromatic portions of the molecule. This could produce fragment ions at m/z 147 ([C₇H₃N₂O]⁺) and m/z 121 ([C₇H₅O₂]⁺) or related species.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions and confirming the identity of the compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
Predicted m/zIdentity of FragmentNeutral Loss
268[M]⁺˙ (Molecular Ion)-
239[M - CHO]⁺•CHO
222[M - NO₂]⁺•NO₂
147[O-C₆H₃(NO₂)CN]⁺•C₇H₅O
121[C₆H₄(CHO)O]⁺•C₇H₃N₂O

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation in Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that interact differently with left- and right-circularly polarized light. The parent molecule, this compound, is achiral as it does not possess any stereogenic centers and lacks inherent planar or axial chirality. Therefore, it would not exhibit a CD or ORD spectrum.

However, these techniques would become highly relevant for the analysis of chiral derivatives of the compound. For example, if the aldehyde group were to be asymmetrically reduced to a secondary alcohol, a chiral center would be introduced. The resulting (R)- and (S)-enantiomers would be indistinguishable by most spectroscopic methods like NMR or MS (without a chiral auxiliary), but they would produce mirror-image CD and ORD spectra. These spectra could be used to determine the enantiomeric excess (ee) of a sample and, through comparison with computationally predicted spectra or spectra of known standards, could help establish the absolute configuration of the newly formed stereocenter.

Computational Chemistry and Theoretical Investigations of 2 3 Formylphenoxy 5 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of molecular structures and properties. For 2-(3-formylphenoxy)-5-nitrobenzonitrile, these computational methods offer a window into its electronic structure, stability, and reactivity, providing insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

DFT studies are pivotal in understanding the fundamental electronic properties of this compound. By utilizing functionals such as B3LYP with a suitable basis set, researchers can optimize the molecular geometry to its lowest energy state. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for describing the molecule's three-dimensional conformation.

The electronic structure is further characterized by the distribution of electron density and the energies of the molecular orbitals. The stability of the molecule can be inferred from the calculated total energy and the HOMO-LUMO gap. A larger energy gap generally signifies higher stability and lower chemical reactivity. The reactivity of different sites within the molecule can be predicted by analyzing local reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, which identify electrophilic and nucleophilic centers.

Molecular Orbital Analysis and Frontier Orbital Theory Application

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the spatial distribution of the HOMO and LUMO provides insights into the regions most likely to be involved in electron donation and acceptance, respectively.

Typically, the HOMO is localized on the more electron-rich portions of the molecule, such as the phenoxy ring, while the LUMO is often centered on the electron-withdrawing nitrobenzonitrile moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's chemical reactivity and its UV-Vis absorption properties. A smaller gap suggests that the molecule can be more easily excited, leading to absorption at longer wavelengths.

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-2.1
HOMO-LUMO Gap5.4

Note: The data in this table is illustrative and would be derived from actual DFT calculations.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro and formyl groups, as well as the nitrogen atom of the nitrile group. These regions represent potential sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack. The analysis of Mulliken or Natural Population Analysis (NPA) charges provides a quantitative measure of the charge distribution on each atom, further refining the understanding of the molecule's reactivity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvation Effects

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective by exploring the conformational landscape of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal the flexibility of the dihedral angles connecting the aromatic rings and the formyl group in this compound.

Furthermore, MD simulations are instrumental in understanding the effects of a solvent on the molecule's conformation and properties. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to study the formation of hydrogen bonds and other non-covalent interactions between the solute and the solvent. This provides a more realistic model of the molecule's behavior in solution, which is crucial for predicting its properties in a chemical or biological environment.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts, when compared with experimental data, can help in the structural elucidation of this compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are often scaled to improve agreement with experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths of the lowest-energy electronic transitions, TD-DFT can predict the λmax values in the UV-Vis spectrum, which correspond to the electronic transitions between molecular orbitals (e.g., HOMO to LUMO).

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

Spectroscopic TechniquePredicted ParameterValue
¹H NMRChemical Shift (ppm)7.2 - 8.5
¹³C NMRChemical Shift (ppm)110 - 160
IRVibrational Frequency (cm⁻¹)~2230 (C≡N), ~1700 (C=O), ~1530 & ~1350 (NO₂)
UV-Visλmax (nm)~320

Note: The data in this table is illustrative and would be derived from specific computational calculations.

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By locating the transition state (TS) structures on the potential energy surface, it is possible to determine the activation energy barriers for different reaction pathways. The TS is a first-order saddle point on the potential energy surface, and its geometry provides insights into the critical point of the reaction.

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. IRC analysis traces the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This detailed mapping of the reaction pathway allows for a comprehensive understanding of the reaction mechanism at a molecular level, including the sequence of bond-breaking and bond-forming events.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights in Biological Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds, optimizing lead compounds, and gaining insights into the mechanisms of action.

However, a review of published research indicates that no specific QSAR models have been developed for this compound. While QSAR studies have been conducted on broader classes of compounds, such as phenoxy derivatives or nitroaromatic compounds, the specific structural features and their quantitative impact on the biological activity of this compound have not been elucidated. Consequently, there is no data available to populate a QSAR model or detail its predictive capabilities for this compound.

Ligand-Target Docking and Molecular Modeling for Biological Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as a small molecule, and its biological target, typically a protein or nucleic acid. These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, and can help in the rational design of more potent and selective molecules.

As with QSAR, there are no specific ligand-target docking or molecular modeling studies in the public domain that focus on this compound. The identification of its potential biological targets and the characterization of its binding modes at a molecular level remain subjects for future research. Without such studies, it is not possible to provide details on its binding affinity, interaction patterns, or key amino acid residues involved in potential biological interactions.

Mechanistic Studies on Biological Interactions of 2 3 Formylphenoxy 5 Nitrobenzonitrile and Derivatives

Principles of Enzyme Inhibition Mechanism Characterization

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is a cornerstone of drug discovery and provides valuable information about a compound's mechanism of action.

Kinetic Parameter Determination and Analysis of Binding Modality:The potency and mechanism of an inhibitor are quantified by various kinetic parameters. These include the inhibition constant (K_i), which indicates the affinity of the inhibitor for the enzyme, as well as changes in the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Kinetic ParameterDescription
K_i Inhibition constant; a measure of the inhibitor's binding affinity.
V_max Maximum rate of the enzyme-catalyzed reaction.
K_m Michaelis constant; the substrate concentration at which the reaction rate is half of V_max.

Principles of Receptor Binding Kinetics and Thermodynamics

The interaction of a compound with a cellular receptor is another critical area of pharmacological study. The kinetics and thermodynamics of this binding process determine the onset, duration, and strength of the biological response.

Association and Dissociation Rate Constants (k_on, k_off):The binding of a ligand to a receptor is a dynamic process characterized by an association rate constant (k_on), which describes the rate at which the ligand binds to the receptor, and a dissociation rate constant (k_off), which describes the rate at which the ligand-receptor complex falls apart. The ratio of these constants (k_off/k_on) defines the equilibrium dissociation constant (K_d), a measure of binding affinity.

Rate ConstantDescription
k_on Association rate constant; the rate of the forward reaction of ligand-receptor binding.
k_off Dissociation rate constant; the rate of the reverse reaction of ligand-receptor unbinding.

While the principles outlined above form the basis for characterizing the biological activity of a compound like 2-(3-Formylphenoxy)-5-nitrobenzonitrile, the absence of specific experimental data for this molecule in the public domain prevents any further detailed discussion of its potential mechanistic studies. Future research may shed light on the biological properties of this compound and its derivatives.

Equilibrium Dissociation Constants (K_d) and Binding Affinity Determination

The binding affinity of a ligand for its receptor is a cornerstone of its biological activity and is quantitatively described by the equilibrium dissociation constant (K_d). A lower K_d value signifies a higher binding affinity. The determination of K_d for this compound and its analogs can be achieved through various biophysical techniques. nih.gov

Commonly employed methods include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). In a typical radioligand binding assay, a radiolabeled form of the ligand or a known competitor is used to determine the concentration of the test compound required to displace 50% of the radioligand from the receptor (IC50). nih.gov This IC50 value can then be converted to an inhibition constant (K_i), which is an indirect measure of binding affinity. mdpi.com

Table 1: Hypothetical Binding Affinities of this compound Derivatives

CompoundDerivativeTargetK_i (nM)
1This compoundKinase X150
22-(3-Hydroxymethylphenoxy)-5-nitrobenzonitrileKinase X300
32-(3-Carboxyphenoxy)-5-nitrobenzonitrileKinase X80
42-(3-Formylphenoxy)-5-aminobenzonitrileKinase X500

This table is illustrative and based on general principles of structure-activity relationships, as specific experimental data for this compound is not publicly available.

Influence of Molecular Determinants on Binding Kinetics (e.g., molecular size, conformational fluctuations, electrostatic and hydrophobic effects)

The kinetics of binding, encompassing the rates of association (k_on) and dissociation (k_off), are governed by a variety of molecular determinants. nih.gov For this compound and its derivatives, these factors would include:

Electrostatic Interactions: The electron-withdrawing nature of the nitro and nitrile groups, along with the polar formyl group, can participate in dipole-dipole interactions and hydrogen bonding with amino acid residues in the receptor's binding pocket. The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor. nih.gov

Hydrophobic Effects: The aromatic rings of the phenoxy and benzonitrile (B105546) moieties contribute to the hydrophobicity of the molecule, which can drive binding through the displacement of water molecules from the binding site, leading to a favorable increase in entropy.

Conformational Fluctuations: Both the ligand and the receptor are dynamic entities. Conformational fluctuations can influence the accessibility of the binding site and the ability of the ligand to adopt a binding-competent pose.

Receptor-Ligand Interaction Mechanisms (e.g., induced fit models, allosteric effects)

The interaction between this compound and its receptor is unlikely to be a simple "lock-and-key" mechanism. More sophisticated models are often required to describe these interactions:

Induced Fit Model: This model posits that the binding of the ligand induces a conformational change in the receptor, leading to a more complementary and tighter binding interaction. The flexibility of the diaryl ether backbone in this compound would be conducive to an induced-fit binding mechanism.

Allosteric Effects: It is possible that this compound or its derivatives could bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This allosteric binding could modulate the receptor's conformation and its affinity for the endogenous ligand or other signaling molecules.

Target Identification and Validation Methodologies in Molecular Biology

Identifying the specific molecular target(s) of a bioactive compound like this compound is a critical step in understanding its mechanism of action. Several methodologies are employed for this purpose:

Affinity Chromatography: A derivative of the compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.

Chemical Proteomics: This approach often involves the use of chemical probes derived from the compound of interest to "fish out" its binding partners from a complex biological sample. drughunter.com

Computational Approaches: In silico methods such as molecular docking and virtual screening can be used to predict potential binding targets based on the three-dimensional structure of the compound and known protein structures.

Genetic Methods: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to potential targets or pathways. drughunter.com

Once a potential target is identified, validation is necessary to confirm that the compound's biological effects are mediated through this target. This can involve techniques such as in vitro enzyme assays with the purified target protein, cellular thermal shift assays (CETSA) to demonstrate direct target engagement in cells, and observing the phenotypic effects of knocking down or overexpressing the target gene.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Biological Activity

Table 2: Structure-Activity Relationship Insights for Diaryl Ether Derivatives

MoietyPositionModificationPotential Impact on ActivityReference
Nitro Group5-position of benzonitrileReduction to amino groupMay decrease activity due to loss of electron-withdrawing character and potential hydrogen bonding interactions. nih.gov
Formyl Group3-position of phenoxy ringOxidation to carboxylic acidCould enhance activity by introducing a new hydrogen bonding donor and acceptor, potentially increasing solubility. researchgate.net
Formyl Group3-position of phenoxy ringReduction to hydroxymethyl groupMay decrease activity by altering the electronic and steric properties of the substituent. researchgate.net
Ether Linkage-Replacement with thioether or amineWould significantly alter the geometry and electronic properties of the molecule, likely impacting binding affinity. nih.gov
Benzonitrile-Replacement with other heterocyclesCould modulate activity by altering the hydrogen bonding capacity and overall shape of the molecule. nih.gov

Studies on related diaryl ether compounds have shown that substitutions on the phenyl rings can significantly influence biological activity. For instance, in a series of diaryl ether derivatives, the presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to enhance antitumor activity. nih.gov This suggests that the electronic and steric properties of the substituents on both aromatic rings of this compound are critical determinants of its biological function.

Exploration of Molecular Pathways and Cellular Mechanisms of Action (Non-Clinical)

Once a target is validated, further non-clinical studies are necessary to elucidate the downstream molecular pathways and cellular mechanisms affected by this compound. These investigations are typically carried out in cell-based assays and animal models.

For example, if the compound is found to inhibit a specific kinase, subsequent studies would aim to identify the downstream substrates of that kinase and how their phosphorylation status is altered in the presence of the compound. This can be achieved using techniques such as Western blotting with phospho-specific antibodies, phosphoproteomics, and gene expression profiling.

Cellular assays can be used to assess the compound's effects on various cellular processes, including:

Cell Proliferation and Viability: Assays like the MTT or CellTiter-Glo assays can quantify the compound's impact on cell growth and survival.

Apoptosis: The induction of programmed cell death can be monitored by measuring the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.

Cell Cycle Progression: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M) following treatment with the compound.

By integrating data from target identification, SAR studies, and cellular mechanism of action studies, a comprehensive understanding of the non-clinical pharmacology of this compound and its derivatives can be established, providing a solid foundation for further preclinical and clinical development.

Advanced Applications and Functional Materials Derived from 2 3 Formylphenoxy 5 Nitrobenzonitrile

Applications in Organic Synthesis as a Versatile Synthon

The strategic placement of reactive moieties within 2-(3-Formylphenoxy)-5-nitrobenzonitrile makes it a valuable synthon for constructing intricate molecular frameworks. Its utility spans the synthesis of complex heterocyclic systems, natural product analogues, and macrocyclic structures.

The aldehyde functionality in this compound serves as a key reaction point for the construction of a wide array of heterocyclic compounds. Aldehydes are well-established precursors for heterocycles through condensation reactions with various nucleophiles. For instance, reactions with amines, hydrazines, or hydroxylamines can lead to the formation of imines, hydrazones, and oximes, which can subsequently undergo intramolecular cyclization to yield diverse nitrogen-containing heterocycles.

Furthermore, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with the formyl group or other introduced functionalities. This dual reactivity allows for the synthesis of complex, fused heterocyclic systems that are often found in biologically active natural products and their analogues. The synthesis of such compounds is a cornerstone of medicinal chemistry and drug discovery, where heterocyclic scaffolds are prevalent. mdpi.com

Reaction TypeReactantPotential Heterocyclic Product
Condensation/CyclizationAmineDihydroquinazolines
Condensation/CyclizationHydrazine (B178648)Phthalazinones
Reductive CyclizationInternal reduction of nitro groupBenzisoxazoles

This table presents potential synthetic pathways and is for illustrative purposes.

Macrocycles are of significant interest in fields ranging from pharmaceuticals to materials science due to their unique structural and functional properties. The bifunctional nature of this compound, possessing both an aldehyde and a nitrile group on a semi-rigid backbone, makes it an attractive candidate for the synthesis of macrocyclic structures.

Macrocyclization can be achieved through various strategies, including intramolecular reactions or intermolecular reactions under high-dilution conditions to favor the formation of cyclic products over polymers. For example, the formyl group can be converted to other functionalities, such as an amine or a hydroxyl group, which can then react with the nitrile group (or a derivative thereof) to close the macrocyclic ring. Methodologies like ring-closing metathesis or transition metal-catalyzed cross-coupling reactions are commonly employed for the synthesis of complex macrocycles. nih.govresearchgate.net

Potential in Material Science and Polymer Chemistry

The inherent structural features of this compound also lend themselves to applications in the development of advanced materials, including porous polymers and optoelectronic materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. The synthesis of COFs typically involves the condensation of multitopic building blocks (monomers) to form a periodic network.

The aldehyde group of this compound makes it a suitable monomer for the construction of imine-linked COFs. tcichemicals.comresearchgate.net By reacting it with complementary multi-amine linkers, a porous polymeric network can be formed. The nitro and nitrile functionalities can impart specific properties to the resulting COF, such as enhanced polarity for selective gas adsorption or as sites for post-synthetic modification.

Linker TypePotential Polymer TypeKey Features
Triamine2D Imine-linked COFPorosity, thermal stability
Tetraamine3D Imine-linked Porous PolymerHigh surface area, catalytic support

This table provides a conceptual overview of potential polymer syntheses.

Molecules with extended π-conjugation and donor-acceptor character often exhibit interesting photophysical properties, such as fluorescence. The aromatic rings and the electron-withdrawing nitro and nitrile groups in this compound suggest its potential as a component in luminescent materials.

Of particular interest is the phenomenon of Aggregation-Induced Emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govresearchgate.net This effect is often attributed to the restriction of intramolecular motion in the aggregated state. While not definitively reported for this specific compound, its structural motifs are similar to those found in some AIE-active molecules. Further derivatization could lead to materials with tunable emission properties for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. mdpi.comnih.gov

Catalytic Applications (e.g., as a Ligand Component in Metal Catalysis)

The development of novel ligands is crucial for advancing the field of metal-catalyzed reactions. The presence of heteroatoms like oxygen (in the ether and formyl groups) and nitrogen (in the nitrile and nitro groups) in this compound provides potential coordination sites for metal ions.

Through chemical modification, this compound could be elaborated into a multidentate ligand. For example, the formyl group can be converted into an oxime or a Schiff base with appended donor groups. The nitrile group can also coordinate to certain metal centers. The resulting metal complexes could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, influenced by the nitro group, could play a significant role in modulating the catalytic activity of the metal center.

Lack of Publicly Available Research on this compound for Advanced Analytical Applications

The initial objective was to construct a detailed article focusing on the advanced applications and functional materials derived from this compound, with a specific emphasis on its role in creating sophisticated analytical tools. However, the foundational scientific literature required to support such an article, including synthesis of derivative sensors, their response to various analytes, detection limits, and mechanisms of action, does not appear to be present in the public domain.

While the fields of fluorescent probes and chemosensors are rich with a variety of organic molecules designed for specific analytical tasks, it appears that this compound has not been a subject of investigation in this context, or at least, the findings of such research have not been published in accessible scientific journals or patents.

Consequently, without any foundational research, experimental data, or established analytical applications for this compound, it is not possible to generate a scientifically accurate and informative article as requested. The creation of content on this topic would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the requested article on the "" focusing on the "Development of Advanced Analytical Reagents and Sensing Platforms" cannot be produced at this time due to the absence of relevant scientific literature.

Future Perspectives and Emerging Research Avenues for 2 3 Formylphenoxy 5 Nitrobenzonitrile

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Exploration

The synthesis and derivatization of novel compounds like 2-(3-Formylphenoxy)-5-nitrobenzonitrile can be significantly accelerated through the adoption of flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and the ability to rapidly generate libraries of analogues for high-throughput screening.

Flow chemistry, characterized by the continuous passage of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This fine-tuning can lead to higher yields, improved selectivity, and the ability to safely handle reactive intermediates. For a molecule like this compound, a multi-step synthesis could be streamlined into a continuous process, minimizing manual handling and potential for side reactions.

Automated synthesis platforms, often integrated with flow reactors, can further expedite the research and development process. By employing robotic systems for reagent dispensing, reaction monitoring, and product purification, researchers can systematically explore a wide range of reaction conditions and starting materials. This high-throughput approach is invaluable for lead optimization in drug discovery and for the rapid development of new functional materials.

Table 1: Comparison of Batch vs. Flow Synthesis for the Potential Production of this compound Derivatives

ParameterTraditional Batch SynthesisFlow Chemistry Synthesis
Reaction Control Limited; temperature and mixing gradients can occur.Precise control over temperature, pressure, and residence time.
Scalability Often requires significant redevelopment for scale-up.More straightforward and predictable scalability.
Safety Handling of hazardous reagents and intermediates can be risky.Enhanced safety due to smaller reaction volumes and better heat dissipation.
Efficiency Can be time-consuming with multiple manual steps.Continuous process reduces reaction times and manual intervention.
Reproducibility Can vary between batches and operators.High degree of reproducibility due to precise parameter control.

Exploration of Novel and Unprecedented Reaction Pathways and Methodologies

The unique electronic and steric properties of this compound open the door to exploring a variety of novel reaction pathways. The interplay between the aldehyde, nitro, and nitrile functionalities could lead to the discovery of unprecedented chemical transformations.

For instance, the formyl group can serve as a handle for a wide array of reactions, including reductive aminations, Wittig reactions, and the formation of imines and oximes. The electron-withdrawing nature of the nitro and nitrile groups can activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

Furthermore, the development of novel catalytic systems could unlock new reaction methodologies specifically tailored for this class of compounds. This could involve the use of photoredox catalysis to engage in radical-mediated transformations or the application of organocatalysis for enantioselective derivatization of the formyl group.

Advanced Computational Design and Optimization for Property Prediction and Lead Generation

In silico methods are becoming increasingly indispensable in modern chemical research. Advanced computational tools can be employed to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbital energies, and bond dissociation enthalpies, which are crucial for understanding the molecule's reactivity and stability. Molecular docking simulations can be used to predict how the compound might interact with biological targets, such as enzymes or receptors, thereby guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating the structural features of a library of this compound analogues with their experimentally determined activities. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the reliance on costly and time-consuming experimental screening.

Table 2: Potential Applications of Computational Chemistry in the Study of this compound

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Calculation of electronic structure and reactivity indices.Understanding of reaction mechanisms and prediction of regioselectivity.
Molecular Docking Simulation of binding to biological macromolecules.Identification of potential protein targets and prediction of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity.Prediction of the activity of unsynthesized analogues and lead optimization.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the molecule in different environments.Insight into conformational preferences and interactions with solvent.

Development of Next-Generation Functional Materials with Tailored Properties

The structural features of this compound make it an attractive building block for the development of novel functional materials. The presence of multiple polar functional groups suggests the potential for interesting intermolecular interactions, which could be exploited in the design of liquid crystals, nonlinear optical materials, or organic semiconductors.

The formyl group can be utilized for the post-synthetic modification of polymers, allowing for the covalent attachment of the molecule to a polymer backbone to impart specific properties. The nitro and nitrile groups can influence the electronic properties of the resulting materials, potentially leading to applications in sensors or electronic devices.

Furthermore, the synthesis of macrocycles and cages incorporating the this compound unit could lead to materials with unique host-guest properties, with potential applications in molecular recognition and separation science.

Deepening Mechanistic Understanding of Molecular Interactions at the Atomic Level

A fundamental understanding of the molecular interactions of this compound is crucial for the rational design of new applications. Advanced spectroscopic and crystallographic techniques can provide detailed insights into the molecule's structure and its interactions with other molecules at the atomic level.

X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule and its derivatives, revealing key information about bond lengths, bond angles, and crystal packing. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the molecule's conformation in solution and can be used to study its interactions with other species.

Mechanistic studies of reactions involving this compound, for example, through kinetic analysis and the identification of reaction intermediates, will be essential for optimizing reaction conditions and for the discovery of new transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.